Cas no 53848-02-5 (4-(2-methylphenyl)-1H-imidazole)

4-(2-methylphenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole core substituted with a 2-methylphenyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic imidazole moiety offers potential for hydrogen bonding and coordination, enhancing reactivity in catalytic and medicinal applications. The methyl substituent on the phenyl ring contributes to increased lipophilicity, which can improve bioavailability in drug design. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its versatile scaffold. High purity and stability further support its utility in research and industrial processes.
4-(2-methylphenyl)-1H-imidazole structure
53848-02-5 structure
Product name:4-(2-methylphenyl)-1H-imidazole
CAS No:53848-02-5
MF:C10H10N2
MW:158.199801921844
MDL:MFCD08688831
CID:2830962
PubChem ID:12430677

4-(2-methylphenyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2-methylphenyl)-1H-imidazole
    • 4-(2-Methylphenyl)-1H-iMidazole
    • DTXSID20497958
    • 53848-02-5
    • AKOS006288544
    • 855-998-8
    • DA-05094
    • DCA84802
    • DTXCID20448768
    • SCHEMBL8306245
    • SCHEMBL871312
    • EN300-1838571
    • 4-(2-methylphenyl)-1H-imidazole
    • MDL: MFCD08688831
    • Inchi: InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-11-7-12-10/h2-7H,1H3,(H,11,12)
    • InChI Key: XKLRJKGBERAFIL-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 158.084398327Da
  • Monoisotopic Mass: 158.084398327Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7Ų
  • XLogP3: 2.1

4-(2-methylphenyl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838571-0.25g
4-(2-methylphenyl)-1H-imidazole
53848-02-5 95%
0.25g
$644.0 2023-09-19
Enamine
EN300-1838571-1.0g
4-(2-methylphenyl)-1H-imidazole
53848-02-5 95%
1g
$1299.0 2023-06-01
1PlusChem
1P00E485-5g
4-(2-Methylphenyl)-1H-iMidazole
53848-02-5 95%
5g
$4722.00 2024-04-30
A2B Chem LLC
AG57861-500mg
4-(2-Methylphenyl)-1H-iMidazole
53848-02-5 95%
500mg
$1103.00 2024-04-19
Enamine
EN300-1838571-1g
4-(2-methylphenyl)-1H-imidazole
53848-02-5 95%
1g
$1299.0 2023-09-19
A2B Chem LLC
AG57861-10g
4-(2-Methylphenyl)-1H-iMidazole
53848-02-5 95%
10g
$5920.00 2024-04-19
A2B Chem LLC
AG57861-50mg
4-(2-Methylphenyl)-1H-iMidazole
53848-02-5 95%
50mg
$352.00 2024-04-19
eNovation Chemicals LLC
D595520-10g
5-(2-methylphenyl)-1H-Imidazole
53848-02-5 95%
10g
$1150 2024-08-03
Enamine
EN300-1838571-10.0g
4-(2-methylphenyl)-1H-imidazole
53848-02-5 95%
10g
$5590.0 2023-06-01
Enamine
EN300-1838571-2.5g
4-(2-methylphenyl)-1H-imidazole
53848-02-5 95%
2.5g
$2548.0 2023-09-19

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